molecular formula C21H19N3O5S2 B3300017 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 899963-73-6

4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3300017
CAS No.: 899963-73-6
M. Wt: 457.5 g/mol
InChI Key: IXFXKYZVPAAVSO-UHFFFAOYSA-N
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Description

4-{(Furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a combination of furan, benzothiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzoyl chloride under basic conditions.

    Sulfamoylation: The benzothiazole derivative is then reacted with methylsulfonyl chloride in the presence of a base to introduce the sulfamoyl group.

    Coupling with Furan Derivative: The final step involves coupling the sulfamoylated benzothiazole with a furan derivative, such as furan-2-ylmethylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{(Furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole and furan derivatives.

Scientific Research Applications

4-{(Furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{(furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{(Furan-2-yl)methylsulfamoyl}-N-(benzothiazol-2-yl)benzamide: Lacks the methoxy group on the benzothiazole ring.

    4-{(Furan-2-yl)methylsulfamoyl}-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-{(furan-2-yl)methylsulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-24(13-16-4-3-11-29-16)31(26,27)17-8-5-14(6-9-17)20(25)23-21-22-18-10-7-15(28-2)12-19(18)30-21/h3-12H,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFXKYZVPAAVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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